4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine
Description
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is a brominated azo compound characterized by a central azo (-N=N-) group linking a 2-bromo-4,6-dinitrophenyl moiety to an N,N-diethyl-m-toluidine substituent. Azo compounds are widely used as dyes and pigments due to their vibrant colors, but brominated and nitrated derivatives often exhibit enhanced stability and resistance to degradation. This compound’s structure includes electron-withdrawing groups (bromo and nitro), which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
82737-31-3 |
|---|---|
Molecular Formula |
C17H18BrN5O4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C17H18BrN5O4/c1-4-21(5-2)12-6-7-15(11(3)8-12)19-20-17-14(18)9-13(22(24)25)10-16(17)23(26)27/h6-10H,4-5H2,1-3H3 |
InChI Key |
PTJPMIIZEXPUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Diazotization: The nitrated product is then subjected to diazotization, forming a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N,N-diethyl-m-toluidine under controlled conditions to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 2-bromo-4,6-dinitroaniline.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, affecting their structure and function.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Substituent Impact Analysis :
- Diethylamino Group: Enhances solubility in polar organic solvents compared to analogs with methoxy or cyanoethyl groups. This may reduce aggregation in solution but increase bioavailability and toxicity risks.
- Methoxy and Cyanoethyl Groups: Electron-donating methoxy groups improve stability, while cyanoethyl groups introduce polarity but may contribute to cytotoxicity .
- Aromatic Amines (e.g., N-phenylnaphthalen-1-amine) : Bulky aromatic substituents decrease solubility but increase photostability, making them suitable for dye applications .
Toxicological Profiles
The brominated azo scaffold is consistently associated with mutagenicity and environmental hazards across analogs:
- Mutagenicity :
- The analog in induced chromosomal aberrations in Salmonella and human hepatic cells at low concentrations (µg/mL range).
- The compound in showed mutagenic activity at 6.25 mg/L in hamster fibroblast assays .
- The target compound likely shares these risks due to the presence of nitro and bromo groups, which can intercalate into DNA or generate reactive oxygen species (ROS) .
- Decomposition Hazards: All brominated azo compounds release toxic NOₓ and Br⁻ vapors upon thermal decomposition, necessitating strict handling protocols .
Physicochemical Properties
- Melting Points: Analogs with methoxy groups (e.g., 133–134°C in ) exhibit higher melting points than those with alkylamino substituents, reflecting stronger intermolecular forces.
- Solubility: Diethylamino-substituted compounds are more soluble in organic solvents like ethyl acetate (e.g., Rf = 0.35 in n-hexane:ethyl acetate (7:3) for a related compound in ). Naphthalene-based analogs () are less soluble due to extended aromatic systems.
Biological Activity
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine (CAS # 82737-31-3) is a synthetic azo compound characterized by its complex molecular structure and potential biological activities. The compound's molecular formula is C17H18BrN5O4, with a molecular weight of 436.26 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties.
The chemical structure of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine can be represented as follows:
- Molecular Formula : C17H18BrN5O4
- Molecular Weight : 436.26 g/mol
- Density : 1.504 g/cm³
- Boiling Point : 587.57 °C
The compound contains an azo group (-N=N-) linking two aromatic systems, which is essential for its biological interactions.
Anticancer Activity
The anticancer potential of azo compounds has been a subject of extensive research. Azo dyes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell cycle regulation. For instance, studies have shown that structurally related compounds exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF7) through assays like the Sulforhodamine B (SRB) assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 20.5 |
These findings suggest that 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine could possess similar anticancer properties.
Toxicological Effects
Despite its potential therapeutic applications, the toxicity of azo compounds remains a significant concern. A study on related compounds revealed adverse effects such as mutagenicity and hepatotoxicity. Specifically, exposure to 2-bromo-4,6-dinitroaniline (a related compound) demonstrated hepatotoxic effects in animal models, highlighting the need for careful evaluation of the safety profile of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine.
| Toxicological Endpoint | Effect Observed |
|---|---|
| Hepatotoxicity (ALT levels) | Increased |
| Genotoxicity | Positive |
| Endocrine disruption | Observed |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various azo compounds showed that modifications in the substituents significantly affected their antimicrobial properties. The presence of electron-withdrawing groups like bromine enhanced activity against certain bacterial strains.
- Cancer Cell Line Evaluation : Research involving various azo derivatives indicated that those with dinitro substitutions exhibited increased cytotoxicity against cancer cell lines when compared to their non-substituted counterparts.
- Toxicology Assessment : In vivo studies assessing the toxicity of related compounds revealed significant liver damage markers after prolonged exposure, emphasizing the necessity for further investigations into the safety of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
